molecular formula C10H16O B1582330 2,10-Epoxypinane CAS No. 6931-54-0

2,10-Epoxypinane

Cat. No. B1582330
CAS RN: 6931-54-0
M. Wt: 152.23 g/mol
InChI Key: OUXAABAEPHHZPC-UHFFFAOYSA-N
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Patent
US05994598

Procedure details

Among other routes that have been developed to prepare perillyl alcohol from beta pinene oxide is that reported by T. K. Keenan in 1966 who produced perillyl acetate from beta-pinene oxide by refluxing beta-pinene oxide with acetic anhydride and acetic acid for seven hours followed by removal of the acetate to afford a nine percent (9%) yield of perillyl alcohol based on the starting beta-pinene oxide (B.S. Thesis Mass. Institute of Tech.). The applicants found the process to be reproducible albeit in low yield. F. C. Delay in Swiss Patent 5671/84 reported the production of perillyl alcohol in which he treated beta-pinene oxide with nitromethane and ammonium nitrite at a temperature between 20° C. and 90° C. in an overall yield of thirty percent (30%). Two years later Wang and co-workers published in Tetrahedron 1986, 620-638 complete details of this procedure and reported an overall yield of sixty-eight percent (68%) perillyl alcohol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C@@H:4]1[CH2:9][CH:8]=[C:7]([CH2:10][OH:11])[CH2:6][CH2:5]1)=[CH2:3].[CH3:12][C:13]1([CH3:22])[CH:18]2[CH2:19][CH:14]1[CH2:15][CH2:16][C:17]12[O:21][CH2:20]1>>[CH3:3][C:2]([CH:4]1[CH2:5][CH:6]=[C:7]([CH2:10][O:11][C:20]([CH3:17])=[O:21])[CH2:8][CH2:9]1)=[CH2:1].[CH3:12][C:13]1([CH3:22])[CH:18]2[CH2:19][CH:14]1[CH2:15][CH2:16][C:17]12[O:21][CH2:20]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=C)[C@H]1CCC(=CC1)CO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(C2CCC3(C1C2)CO3)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC(=C)C1CCC(=CC1)COC(=O)C
Name
Type
product
Smiles
CC1(C2CCC3(C1C2)CO3)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05994598

Procedure details

Among other routes that have been developed to prepare perillyl alcohol from beta pinene oxide is that reported by T. K. Keenan in 1966 who produced perillyl acetate from beta-pinene oxide by refluxing beta-pinene oxide with acetic anhydride and acetic acid for seven hours followed by removal of the acetate to afford a nine percent (9%) yield of perillyl alcohol based on the starting beta-pinene oxide (B.S. Thesis Mass. Institute of Tech.). The applicants found the process to be reproducible albeit in low yield. F. C. Delay in Swiss Patent 5671/84 reported the production of perillyl alcohol in which he treated beta-pinene oxide with nitromethane and ammonium nitrite at a temperature between 20° C. and 90° C. in an overall yield of thirty percent (30%). Two years later Wang and co-workers published in Tetrahedron 1986, 620-638 complete details of this procedure and reported an overall yield of sixty-eight percent (68%) perillyl alcohol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C@@H:4]1[CH2:9][CH:8]=[C:7]([CH2:10][OH:11])[CH2:6][CH2:5]1)=[CH2:3].[CH3:12][C:13]1([CH3:22])[CH:18]2[CH2:19][CH:14]1[CH2:15][CH2:16][C:17]12[O:21][CH2:20]1>>[CH3:3][C:2]([CH:4]1[CH2:5][CH:6]=[C:7]([CH2:10][O:11][C:20]([CH3:17])=[O:21])[CH2:8][CH2:9]1)=[CH2:1].[CH3:12][C:13]1([CH3:22])[CH:18]2[CH2:19][CH:14]1[CH2:15][CH2:16][C:17]12[O:21][CH2:20]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=C)[C@H]1CCC(=CC1)CO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1(C2CCC3(C1C2)CO3)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC(=C)C1CCC(=CC1)COC(=O)C
Name
Type
product
Smiles
CC1(C2CCC3(C1C2)CO3)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.